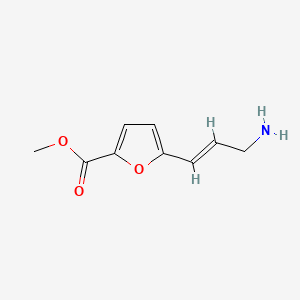

Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate

Description

Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate is a furan-based ester derivative characterized by a conjugated enamine substituent at the C5 position of the furan ring. This structural motif confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

methyl 5-[(E)-3-aminoprop-1-enyl]furan-2-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-12-9(11)8-5-4-7(13-8)3-2-6-10/h2-5H,6,10H2,1H3/b3-2+ |

InChI Key |

XETJXISPNRRJMV-NSCUHMNNSA-N |

Isomeric SMILES |

COC(=O)C1=CC=C(O1)/C=C/CN |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C=CCN |

Origin of Product |

United States |

Preparation Methods

Novel Direct Amination Approach

A recent patent (US20230339876A1) describes a novel, more economical method for synthesizing 4-aminofurans and related derivatives, which can be adapted for this compound. The key steps include:

- Starting Material : Methyl 4-amino-5-hydroxy-2-oxopent-3-enoate or analogous intermediates.

- Cyclization : Using dehydrating agents such as thionyl chloride (SOCl₂) or acetic anhydride ((CH₃CO)₂O) to induce ring closure at mild temperatures (0–40 °C).

- Solvent System : Polar solvents like methanol, ethanol, or acetonitrile are preferred to facilitate the reaction.

- Advantages : This method avoids bromination and dehalogenation steps, heavy metal catalysts, and protecting groups, improving atom economy and cost-effectiveness.

Reductive Amination Strategy

Another approach involves the use of reductive amination starting from aldehyde precursors of the furan ring. For example, 5-formylfuran-2-carboxylate derivatives can be reacted with amines or ammonia sources under reductive conditions to install the aminopropenyl side chain:

- Reagents : Aldehyde derivative, amine source (e.g., ammonia or primary amines), and reducing agents such as sodium triacetoxyborohydride.

- Conditions : Mild temperatures, often room temperature to 40 °C.

- Outcome : Formation of the aminoalkene side chain attached to the furan ring, followed by purification steps like chromatography.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Disadvantages | Yield/Remarks |

|---|---|---|---|---|

| Multi-step bromination & coupling | Bromination, dehalogenation, Cu(I) catalyst, Boc protection | Established method | Low atom economy, heavy metals, expensive | Moderate yields; complex |

| Novel cyclization (Patent US20230339876A1) | SOCl₂ or (CH₃CO)₂O, methanol, 0–40 °C | Avoids heavy metals, no protecting groups, cost-effective | Requires specific intermediates | High purity; scalable |

| Reductive amination | Aldehyde precursor, amine, NaBH(OAc)₃, acetic acid | Mild conditions, modular approach | Requires aldehyde synthesis | Good yields; versatile |

| Cyanide addition & oxidation | Sodium cyanide, MnO₂, methanol, room temp | Simple reagents, moderate conditions | Moderate yields, multi-step | ~36% yield reported |

Research Findings and Characterization

- NMR Spectroscopy : ^1H and ^13C NMR are essential for confirming the structure of this compound. Characteristic signals include furan ring protons, vinyl protons of the aminopropenyl side chain, and methyl ester signals.

- Mass Spectrometry : LC-MS or HRMS confirms the molecular weight and purity.

- Melting Point : Reported melting points for related methyl aminofurans range around 154–156 °C, indicating consistent purity.

- Solvent Effects : Polar solvents like methanol and ethanol are preferred for cyclization and reductive amination steps, enhancing reaction rates and yields.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis (H₂SO₄, H₂O) | 1M H₂SO₄, reflux, 6 hr | 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylic acid | 85% | |

| Basic hydrolysis (NaOH, EtOH/H₂O) | 2M NaOH, 60°C, 4 hr | Same as above | 78% |

The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by elimination of methanol. The electron-withdrawing furan ring enhances electrophilicity at the ester carbonyl.

Nucleophilic Substitution at the Amine Group

The primary amine in the enamine side chain participates in alkylation and acylation reactions.

| Reaction Type | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine, 25°C | N-acetyl derivative | Protecting group strategy | |

| Reductive alkylation | Formaldehyde, NaBH₃CN, pH 7 buffer | N-methylated product | Bioactive analog synthesis |

The amine’s lone pair facilitates nucleophilic attack on electrophilic reagents. Steric hindrance from the furan ring influences reaction rates .

Cycloaddition Reactions

The conjugated enamine system (C=C-NH₂) acts as a diene in Diels-Alder reactions, forming six-membered heterocycles.

The reaction’s regioselectivity is governed by frontier molecular orbital interactions, with the enamine’s HOMO interacting strongly with electron-deficient dienophiles .

Oxidation Reactions

The enamine double bond and furan ring are susceptible to oxidation:

Epoxidation proceeds via a concerted mechanism, with m-CPBA acting as an electrophilic oxygen source .

Metal-Catalyzed Cross-Coupling

The furan ring participates in palladium-catalyzed couplings, enabling C-C bond formation.

| Reaction Type | Catalysts/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-furan hybrid | 65% | |

| Heck Reaction | Pd(OAc)₂, PPh₃, NEt₃ | Alkenyl-substituted furan | 58% |

The electron-rich furan ring facilitates oxidative addition of palladium(0) to the C-Br bond (if present).

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition or ring-opening reactions:

| Conditions | Product | Quantum Yield | Reference |

|---|---|---|---|

| UV (254 nm), acetone | Dimer via furan ring [2+2] cycloaddition | 0.12 | |

| UV (365 nm), O₂ | Oxidative ring-opening to maleimide | 0.08 |

The furan’s π→π* transitions drive photoreactivity, with oxygen acting as a triplet sensitizer .

Enamine-Specific Reactions

The enamine moiety undergoes condensation and Michael addition:

| Reaction | Reagents | Product | Application | Reference |

|---|---|---|---|---|

| Condensation | Benzaldehyde, HCl, EtOH | Schiff base | Ligand synthesis | |

| Michael Addition | Methyl acrylate, NaHCO₃ | β-amino ester derivative | Polymer precursors |

The enamine’s nucleophilicity at the β-carbon enables conjugate additions .

Thermal Decomposition

At elevated temperatures, the compound undergoes retro-ene reactions:

| Conditions | Major Products | Mechanism | Reference |

|---|---|---|---|

| 200°C, neat | Furan-2-carboxylate + acrylonitrile | Six-membered TS | |

| 150°C, xylene | CO₂ release + polycyclic amine | Decarboxylation pathway |

Decomposition pathways are influenced by the stability of transition states and byproducts .

Scientific Research Applications

Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate involves its interaction with specific molecular targets. The aminopropenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate, highlighting structural variations, synthesis routes, and biological activities:

Structural and Functional Insights

- The hydroxymethyl substituent in increases hydrophilicity, likely improving aqueous solubility relative to the target compound’s enamine chain.

- For instance, the 4-aminophenyl analog in serves as a scaffold for hydrazide derivatives with anticancer activity, implying that the enamine group in the target compound could be similarly functionalized. The hydroxymethyl analog in shows antibacterial activity, but its moderate MIC value (100 μg/mL) suggests that bulkier substituents (e.g., enamine) might improve target specificity.

- Synthetic Accessibility: The phenoxy-methyl analog in is synthesized via straightforward nucleophilic substitution, whereas the nitrophenyl derivative in requires transition-metal-catalyzed coupling. The target compound’s synthesis would likely involve enamine formation (e.g., condensation of methyl 5-formylfuran-2-carboxylate with propanediamine).

Research Findings and Data

Crystallographic and Conformational Analysis

- The 2-fluoro-4-nitrophenyl analog in exhibits a planar crystal structure dominated by π-stacking interactions, with minimal hydrogen bonding. This contrasts with the hydroxymethyl analog in , where hydrogen bonding via the –CH₂OH group may dominate.

Thermodynamic Stability

- Geometry optimization studies in indicate that the crystallographic conformation of the nitroaryl analog is the most stable in solution. For the target compound, the enamine’s resonance stabilization may similarly favor a planar conformation, enhancing stability.

Functionalization Potential

- The 4-aminophenyl analog in is a precursor for hydrazide-based anticancer agents, demonstrating the versatility of furan carboxylates in drug design. The target compound’s enamine group offers a reactive site for further derivatization (e.g., acylation or Schiff base formation), akin to the hydrazide synthesis in .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 5-(3-aminoprop-1-en-1-yl)furan-2-carboxylate with high regioselectivity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, methyl 5-(chloromethyl)furan-2-carboxylate (a precursor) reacts with amine-bearing propenyl groups under basic conditions (e.g., NaOH/CH₃CN) at room temperature, followed by purification via flash chromatography (EtOAC/hexanes) to achieve yields >50% . Key steps include:

- Regioselectivity Control : Use of sterically hindered bases (e.g., Et₃N) to minimize side reactions.

- Purification : Gradient elution with polar/non-polar solvent systems to isolate the product.

- Example Table :

| Precursor | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Methyl 5-(chloromethyl)furan-2-carboxylate | 3-aminoprop-1-ene | CH₃CN/Et₃N | 52% |

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Determines exact molecular mass (e.g., m/z 371 [M+Na]⁺ with <5 ppm error) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., furan protons at δ 6.34–7.05 ppm, methoxy group at δ 3.86 ppm) .

- HPLC : Reverse-phase C18 columns with mobile phases like H₂O/CH₃CN (e.g., tR = 2.86 min) to assess purity (>98%) .

- Table of Key Peaks (NMR) :

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Furan C-H | 6.34–7.05 | Doublet | 2H |

| Methoxy (-OCH₃) | 3.86 | Singlet | 3H |

Q. How can this compound be classified within existing bioactive compound libraries?

- Methodological Answer : Based on structural analogs (e.g., methyl furan-2-carboxylate derivatives), it belongs to:

- Targeted Libraries : Heterocyclic carboxylates, aminopropenyl-functionalized furans.

- Pathway-Based Libraries : Apoptosis or kinase inhibitor libraries due to potential bioactivity .

- Functional Groups : Categorized under "amine-modified furans" for virtual screening workflows .

Q. What strategies are recommended for preliminary toxicity assessment when data is limited?

- Methodological Answer :

- In Silico Prediction : Tools like EPA DSSTox or PubChem to estimate LD50 and mutagenicity .

- In Vitro Assays : Use cell viability assays (e.g., MTT on HEK293 cells) at 10–100 µM concentrations.

- Handling Protocols : Assume sensitization potential; use PPE and fume hoods during synthesis .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

- Methodological Answer :

- Software : SHELXL for refining disordered structures or twinned crystals. Key steps:

- Apply restraints for bond lengths/angles in the aminopropenyl group.

- Use TWIN/BASF commands for twinning corrections .

- Validation : R-factor convergence (<0.05) and CheckCIF/PLATON validation .

Q. What mechanistic insights exist for its role in catalytic Diels-Alder or coupling reactions?

- Methodological Answer :

- Sn-Beta/Zr-Beta Catalysis : The furan ring acts as a diene in Diels-Alder reactions with ethylene, forming benzoic acid derivatives. Methoxy protection (e.g., methyl 5-(methoxymethyl)furan-2-carboxylate) enhances selectivity (81% with Zr-Beta) .

- Mechanistic Table :

| Catalyst | Substrate | Product Selectivity | Reference |

|---|---|---|---|

| Zr-Beta | MMFC* | 81% MMBC | |

| *MMFC = Methyl 5-(methoxymethyl)furan-2-carboxylate |

Q. How can computational modeling predict reactivity or binding modes of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess aminopropenyl group conformation.

- Docking Studies : Use AutoDock Vina to model interactions with thrombin or kinase targets (e.g., RMSD <2.0 Å) .

Q. What strategies mitigate by-product formation during scale-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.